4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
Description
Chemical Structure and Key Features
The compound 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a heterocyclic molecule comprising three distinct moieties:
1H-Indole-3-carbonyl: A planar aromatic system with a ketone group at the 3-position.
1lambda6-Thiane-1,1-dione: A sulfone-containing six-membered ring (thiane dione), conferring polarity and metabolic stability.
The hypervalent sulfur (lambda6 notation) in the thiane dione group stabilizes the sulfone (SO₂), enhancing resistance to enzymatic degradation compared to thiol or sulfide analogs .
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-18(16-13-19-17-4-2-1-3-15(16)17)21-9-7-20(8-10-21)14-5-11-25(23,24)12-6-14/h1-4,13-14,19H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAFYFLAYUQCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Thiane-1,1-dione Formation: The thiane-1,1-dione structure can be synthesized by the oxidation of thiane derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: The final step involves coupling the indole moiety with the piperazine ring and the thiane-1,1-dione structure using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogs, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Piperazine Modifications: The target compound uses a carbonyl-linked indole, enabling π-π stacking interactions in receptor binding. The dihydrochloride salt in 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione () improves aqueous solubility but removes the indole’s aromatic interactions.
Heterocyclic Core Variations :
- Replacement of the thiane dione (six-membered) with thiolane dione (five-membered) in reduces ring strain but may decrease metabolic stability due to smaller size.
- Bromopyrazole-substituted analogs () introduce halogen-mediated hydrophobic interactions, enhancing binding to halogen-bonding pockets in enzymes or receptors.
Biological Activity Implications: The indole-3-carbonyl group in the target compound mimics endogenous ligands (e.g., serotonin), a feature absent in simpler analogs like .
Biological Activity
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a synthetic compound featuring an indole moiety, a piperazine ring, and a thiane-1,1-dione structure. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The indole derivatives are well-known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | [4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone |
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 357.46 g/mol |
| CAS Number | 1904125-74-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis.
- Piperazine Ring Formation : Through nucleophilic substitution reactions.
- Thiane-1,1-dione Formation : By oxidizing thiane derivatives.
- Coupling Reactions : Combining the synthesized parts using coupling reagents like EDCI or DCC under mild conditions.
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit significant anticancer activity. For instance, the indole nucleus is known to inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The specific compound has shown promise in preliminary assays against breast and lung cancer cell lines.
Neuroprotective Effects
Indole derivatives are also recognized for their neuroprotective properties. Research suggests that 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Study 1: Anticancer Activity
In a study published in Cancer Research, the compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values of approximately 15 µM and 20 µM respectively.
Study 2: Neuroprotection
A neuropharmacological study evaluated the compound's effects on neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective proteins.
The biological activity of 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is hypothesized to involve:
- Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
- Modulation of Signal Transduction Pathways : Affecting pathways such as MAPK/ERK and PI3K/Akt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
